N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Agent
N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide, a derivative of N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide, has been investigated for its potential as an antitubercular agent. Docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis suggest its inhibitory action, highlighting its relevance in tuberculosis research (Purushotham & Poojary, 2018).
HIV-1 Infection Prevention
Research on methylbenzenesulfonamide derivatives has identified their potential use in HIV-1 infection prevention. The synthesis of compounds like 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide has shown promise for developing novel drugs to combat HIV-1 (De-ju, 2015).
DNA Binding and Anticancer Activity
Copper(II)-sulfonamide complexes, which include N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide and related compounds, have been characterized for their DNA binding, DNA cleavage, genotoxicity, and anticancer activities. These studies provide insights into the role of N-sulfonamide derivatives in interacting with DNA and their effectiveness in cancer treatment (González-Álvarez et al., 2013).
Antibacterial and Anti-inflammatory Agents
Sulfonamides bearing the 1,4-benzodioxin ring, synthesized through a reaction involving 4-methylbenzenesulfonyl chloride, have been evaluated for their antibacterial potential and inhibitory effects against lipoxygenase, suggesting their use as therapeutic agents for bacterial infections and inflammatory ailments (Abbasi et al., 2017).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and screened for their antimicrobial and antiproliferative properties. These compounds, featuring various biologically active moieties, have shown effectiveness against different human cell lines, highlighting their potential in drug development (Abd El-Gilil, 2019).
Anti-HIV Agents
N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives have been explored as potential anti-HIV agents. Their structure-activity relationships and in vitro anti-HIV-1 activity highlight their potential in HIV/AIDS treatment research (Brzozowski & Sa̧czewski, 2007).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have a broad range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
One study suggests that the presence of certain groups attached to the aryl ring can increase the lipophilic nature of the compound, thereby making the molecule more cell-permeable .
Result of Action
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-13-6-8-15(9-7-13)22(20,21)19-11-10-14-12-18-17-5-3-2-4-16(14)17/h2-9,12,18-19H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIUVBLEDIDJQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322412 | |
Record name | N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665975 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
86658-78-8 | |
Record name | N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-(3-INDOLYL)ETHYL)-P-TOLUENESULFONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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